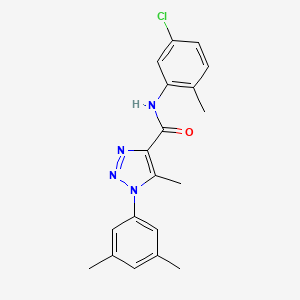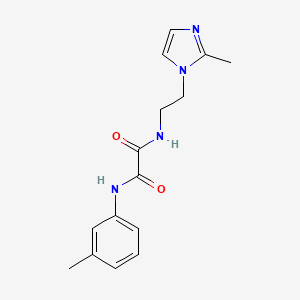![molecular formula C18H20O5 B2960807 3-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanoic acid CAS No. 956950-60-0](/img/structure/B2960807.png)
3-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known by its CAS Number 956950-60-0, has a linear formula of C18H20O5 . It is a complex organic molecule with a pyrano[3,2-g]chromen ring structure .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrano[3,2-g]chromen ring structure, which is a fused ring system containing a pyran ring and a chromene ring . The molecule also contains a propanoic acid group .Physical and Chemical Properties Analysis
The compound has a molecular formula of C18H20O5, an average mass of 316.348 Da, and a monoisotopic mass of 316.131073 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique
Consumer Preference Programs
Programs that prioritize consumer choice in housing and services have proven to be more successful than traditional models contingent on sobriety and treatment progress. For instance, a drop-in center that reduced barriers to service access showed notable success in decreasing homelessness, with 38% of participants moving to community housing within 24 months. A subsequent program that allowed individuals to move directly from the streets to subsidized apartments, with control over their services, saw 79% in stable housing after 6 months, compared to 27% in the control group (Tsemberis, Moran, Shinn, Asmussen, & Shern, 2003).
Housing First Approach
The Housing First model, which provides immediate access to housing without prerequisites for sobriety or treatment, coupled with supportive services, is another effective strategy. It has been shown to significantly reduce homelessness and improve housing stability. Programs under this model have varied in their specific interventions but generally include high-intensity case management, critical time intervention, and both abstinence-contingent and non-abstinence-contingent housing options. These interventions have consistently performed better than usual services in reducing homelessness and enhancing housing stability across multiple studies (Munthe-Kaas, Berg, & Blaasvær, 2016).
Supportive Housing and Services
Supportive housing that combines affordable housing with case management and other services contributes to residential stability and other positive outcomes, such as family preservation. While the evidence base is less extensive for families compared to individuals, the available research suggests that access to housing vouchers and supportive services can lead to increased residential stability (Bassuk & Geller, 2006).
Policy and Systemic Changes
Addressing systemic issues such as the shortage of affordable housing and the need for comprehensive social support services is crucial. Programs that focus solely on emergency shelter or transitional housing without addressing the root causes of homelessness, such as poverty and the lack of affordable housing, are less likely to be effective in reducing the overall number of homeless families and individuals (McChesney, 1990).
Propriétés
IUPAC Name |
3-(2,2,6-trimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-7-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-10-12(4-5-16(19)20)17(21)22-15-9-14-11(8-13(10)15)6-7-18(2,3)23-14/h8-9H,4-7H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDLQMJKZVOBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CCC(OC3=C2)(C)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-ethoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2960724.png)
![2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)
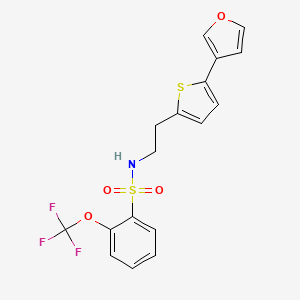
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2960728.png)
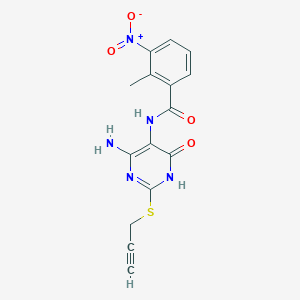
![1-(3-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2960732.png)
![N-[(1-Methyl-3-phenylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2960733.png)
![4-methyl-N-[4-(pyrrolidin-1-yl)benzyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2960736.png)
![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2960738.png)
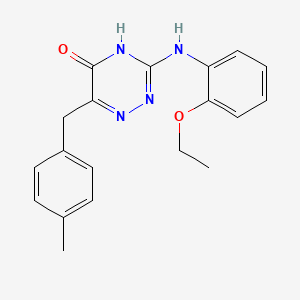
![(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2960742.png)
![1-(3,5-Dimethylpiperidin-1-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2960744.png)
